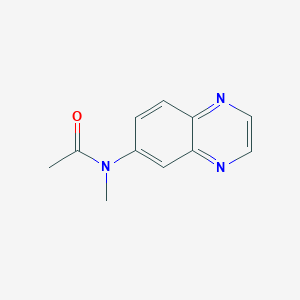

N-methyl-N-(quinoxalin-6-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-methyl-N-quinoxalin-6-ylacetamide |

InChI |

InChI=1S/C11H11N3O/c1-8(15)14(2)9-3-4-10-11(7-9)13-6-5-12-10/h3-7H,1-2H3 |

InChI Key |

OMXDTXGGUOVGAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC2=NC=CN=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyl N Quinoxalin 6 Yl Acetamide and Its Analogues

Conventional Synthetic Routes for Quinoxaline-6-yl Acetamides

Traditional methods for the synthesis of the quinoxaline (B1680401) scaffold, which forms the backbone of N-methyl-N-(quinoxalin-6-yl)acetamide, have been well-established for decades. These routes typically involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Cyclocondensation and Ring-Forming Reactions

The cornerstone of quinoxaline synthesis is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. mtieat.orgresearchgate.net This versatile method allows for the formation of a wide variety of substituted quinoxalines. In the context of this compound, the synthesis would commence with a substituted o-phenylenediamine, which is then reacted with glyoxal or a derivative to form the quinoxaline ring.

The general reaction is illustrated below:

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Cyclocondensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ceric Ammonium Nitrate (CAN) | Water | Room Temperature | Excellent | chim.it |

| Magnetically Recyclable MnFe2O4 | - | Room Temperature | Good | chim.it |

| Nanozeolite Clinoptilolite | - | - | - | chim.it |

| Zinc Triflate | Acetonitrile | Room Temperature | Up to 90 | encyclopedia.pub |

| Copper (II) Acetate | Toluene | 70 | 86 | encyclopedia.pub |

Acylation and Amidation Strategies

Once the quinoxaline-6-amine precursor is obtained, the final step involves the introduction of the N-methylacetamide group. This is typically achieved through standard acylation or amidation reactions. One common method is the reaction of the secondary amine (N-methylquinoxalin-6-amine) with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the acid byproduct.

Alternatively, modern amide bond formation protocols can be employed. These methods often utilize coupling reagents to facilitate the reaction between a carboxylic acid (acetic acid) and the amine. organic-chemistry.orgyoutube.comyoutube.com

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. researchgate.netnih.gov These modern approaches offer several advantages over traditional methods, including shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.inresearchgate.netudayton.eduudayton.edu In the context of quinoxaline synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields. e-journals.inudayton.edu The synthesis of quinoxaline derivatives through the condensation of diamines and dicarbonyls under microwave heating, often in a solvent-free medium, represents a greener and more efficient alternative to conventional heating. e-journals.inresearchgate.net This methodology offers excellent yields, typically in the range of 80-90%, within a very short reaction time of around 3.5 minutes. e-journals.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Method | Reaction Time | Yield (%) | Environmental Impact |

| Conventional Heating | Hours to Days | Variable | Higher (use of solvents, energy) |

| Microwave-Assisted | Minutes | 80-90 | Lower (often solvent-free, less energy) e-journals.inudayton.edu |

Click Chemistry Applications for Hybrid Architectures

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most well-known example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.net This methodology can be employed to link a quinoxaline moiety to another molecule, creating hybrid architectures with potentially enhanced biological activities. nih.gov For instance, an alkyne-functionalized this compound could be "clicked" with an azide-bearing molecule to generate a novel triazole-linked hybrid compound. scienceopen.com

Derivatization Strategies for this compound Functionalization

Further functionalization of the this compound scaffold can lead to a diverse library of analogues with potentially improved properties. Derivatization can be targeted at various positions on the quinoxaline ring.

Common derivatization strategies include:

Substitution at the 2 and 3 positions: The carbon atoms at the 2 and 3 positions of the quinoxaline ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Modification of the acetamide (B32628) group: The N-methyl and acetyl groups of the acetamide moiety can be modified. For example, the methyl group could be replaced with other alkyl or aryl groups, and the acetyl group could be substituted with different acyl moieties.

Functionalization of the benzene (B151609) ring: Electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene portion of the quinoxaline ring, although the directing effects of the existing groups need to be considered.

Modification of the Acetamide Moiety

Modifications of the acetamide moiety in quinoxaline-containing compounds are crucial for fine-tuning their physicochemical properties and biological activities. These modifications typically involve the synthesis of a variety of N-substituted acetamide derivatives, which can be achieved through several reliable synthetic routes.

A common strategy for the synthesis of N-alkyl acetamides involves the reaction of a quinoxaline precursor bearing a carboxylic acid or a related functional group with an appropriate amine. For instance, quinoxaline-2-carboxylic acid can be activated with an agent like oxalyl chloride to form an acyl chloride, which then readily reacts with a primary or secondary amine to yield the desired N-substituted acetamide. This method provides a versatile approach to introduce a wide range of substituents on the acetamide nitrogen.

Another approach involves the S-alkylation of a quinoxaline-2-thione with an α-haloacetamide. This method has been successfully employed in the synthesis of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides. The general scheme for this reaction involves the treatment of 3-phenylquinoxaline-2(1H)-thione with various N-substituted 2-chloroacetamides in the presence of a base. This reaction proceeds smoothly to afford the desired products in good yields.

Detailed below are examples of N-substituted 2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide derivatives synthesized through this methodology.

| Compound ID | R Group | Yield (%) | Melting Point (°C) |

| 1a | -CH₂CH₃ | 78 | 130-131 |

| 1b | -CH₂CH₂CH₃ | 80 | 118-119 |

| 1c | -CH(CH₃)₂ | 75 | 140-141 |

| 1d | -CH₂CH₂CH₂CH₃ | 82 | 110-111 |

| 1e | -CH₂C₆H₅ | 75 | 124-125 |

The data in this table is based on the synthesis of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides.

Substitutions on the Quinoxaline Ring System

Introducing various substituents onto the quinoxaline ring is a fundamental strategy to modulate the electronic and steric properties of the molecule, which in turn can significantly impact its biological profile. A variety of synthetic methods are available for the functionalization of the quinoxaline core.

One of the most common methods for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. By choosing appropriately substituted o-phenylenediamines, a wide array of substituents can be introduced onto the benzene portion of the quinoxaline ring system.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have proven to be powerful tools for the introduction of carbon-carbon and carbon-heteroatom bonds at specific positions on the quinoxaline ring. For example, a bromo-substituted quinoxaline can serve as a versatile intermediate for the introduction of various aryl, vinyl, and alkynyl groups.

The synthesis of 3-substituted-4-(quinoxalin-6-yl)pyrazoles showcases the functionalization at the 6-position of the quinoxaline ring. In these syntheses, a quinoxalin-6-yl precursor is utilized to construct a pyrazole ring, which is then further substituted. This highlights the ability to use the quinoxaline core as a scaffold for building more complex heterocyclic systems.

Below is a table detailing various substituted quinoxaline derivatives and the synthetic approaches used.

| Starting Material | Reagent(s) | Substituent Introduced | Position of Substitution |

| 6-Bromoquinoxaline | Arylboronic acid, Pd catalyst | Aryl group | 6 |

| 2,3-Dichloroquinoxaline | Amine | Amino group | 2 and/or 3 |

| Quinoxaline N-oxide | Phosphoryl chloride | Chloro group | Varies |

| o-Phenylenediamine derivative | α-Diketone | Varies | 5, 6, 7, or 8 |

Formation of Hybrid Quinoxaline-Acetamide Conjugates

The development of hybrid molecules that combine the quinoxaline-acetamide scaffold with other pharmacologically active moieties is a promising strategy in drug discovery. nih.gov This approach aims to create multifunctional molecules with potentially enhanced efficacy or novel mechanisms of action.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for the synthesis of such hybrid conjugates. scienceopen.comkoha-ptfs.co.uk This reaction allows for the clean and specific ligation of a quinoxaline-acetamide derivative bearing an azide or alkyne functionality with a complementary fragment. For example, a quinoxaline-acetamide modified with a terminal alkyne can be readily coupled with an azido-functionalized bioactive molecule to generate a triazole-linked hybrid compound. scienceopen.comkoha-ptfs.co.uk

Another strategy for forming hybrid conjugates involves the use of traditional amide bond formation. A quinoxaline-acetamide derivative with a free carboxylic acid or amine can be coupled with another molecule possessing a complementary functional group using standard peptide coupling reagents. This method provides a straightforward way to link the quinoxaline-acetamide core to a wide range of other molecules, including peptides, other heterocyclic systems, and various pharmacophores.

Research has demonstrated the successful synthesis of quinoxaline-triazole-acetamide hybrids, where a triazole ring serves as the linker between the quinoxaline and acetamide moieties. nih.gov These syntheses often involve multi-step sequences to build the desired molecular architecture.

The following table provides examples of hybrid structures incorporating the quinoxaline-acetamide motif.

| Hybrid Type | Linker | Synthetic Method | Potential Application |

| Quinoxaline-Triazole-Acetamide | Triazole | Click Chemistry | Anticancer |

| Quinoxaline-Sulfonamide Hybrid | Sulfonamide | Condensation | Antimicrobial |

| Quinoxaline-Peptide Conjugate | Amide Bond | Peptide Coupling | Targeted Therapy |

In Depth Spectroscopic and Structural Elucidation of N Methyl N Quinoxalin 6 Yl Acetamide Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of N-methyl-N-(quinoxalin-6-yl)acetamide derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR, supplemented by two-dimensional (2D) techniques, provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a typical this compound derivative, the spectrum can be divided into distinct regions. The aromatic region is the most complex, typically showing signals for the protons on the quinoxaline (B1680401) ring. The protons H-2 and H-3 on the pyrazine (B50134) ring are expected to appear as singlets or doublets at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms. The protons on the benzene (B151609) portion of the quinoxaline core (H-5, H-7, H-8) will present as doublets or doublets of doublets, with their specific chemical shifts and coupling constants determined by their substitution pattern. The N-methyl (N-CH₃) and acetyl methyl (CO-CH₃) groups are expected to appear as sharp singlets in the aliphatic region of the spectrum, with the N-methyl protons typically resonating at a slightly lower field than the acetyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the carbonyl carbon of the acetamide (B32628) group, typically in the range of 168-172 ppm. The carbons of the quinoxaline ring will appear in the aromatic region (approximately 120-155 ppm), with carbons directly attached to nitrogen atoms resonating at a lower field. The methyl carbons from the N-methyl and acetyl groups will be observed at a much higher field (typically 20-40 ppm).

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity between different parts of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Note: These are predicted values based on known data for quinoxaline and N-acetylated amine derivatives. Actual experimental values may vary depending on the solvent and specific derivative.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 / C-2 | ~8.8 | ~145.0 |

| H-3 / C-3 | ~8.8 | ~144.5 |

| C-4a | - | ~142.0 |

| H-5 / C-5 | ~8.0 | ~130.0 |

| C-6 | - | ~140.0 |

| H-7 / C-7 | ~7.8 | ~128.0 |

| H-8 / C-8 | ~8.0 | ~130.5 |

| C-8a | - | ~141.5 |

| C=O (Acetyl) | - | ~170.0 |

| CO-CH₃ | ~2.2 | ~22.5 |

| N-CH₃ | ~3.4 | ~37.0 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₁H₁₁N₃O), the theoretical exact mass can be calculated. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺.

Molecular Formula: C₁₁H₁₁N₃O

Calculated Monoisotopic Mass: 201.0902 u

Expected [M+H]⁺ Ion: C₁₁H₁₂N₃O⁺

Calculated Exact Mass of [M+H]⁺: 202.0975 u

An experimental HRMS measurement yielding a value within a few parts per million (ppm) of 202.0975 would provide strong evidence for the molecular formula C₁₁H₁₁N₃O. Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions, which correspond to specific structural motifs of the molecule.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃O |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass (u) | 202.0975 |

| Allowed Mass Error (ppm) | < 5 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group, typically appearing in the range of 1650-1680 cm⁻¹. Other key absorptions include C-H stretching vibrations from the aromatic quinoxaline ring and the methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). The C=N and C=C stretching vibrations of the quinoxaline ring system are expected in the 1450-1620 cm⁻¹ region. C-N stretching vibrations from the amide and the connection to the ring will appear in the 1200-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for identifying vibrations of non-polar bonds. The aromatic ring stretching vibrations of the quinoxaline moiety are often strong in the Raman spectrum. The symmetric stretching of the C-C and C=N bonds within the heterocyclic system can be clearly observed.

Together, these techniques confirm the presence of the key acetamide and quinoxaline functional groups within the molecular structure.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Quinoxaline Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 | -CH₃ Groups |

| C=O Stretch | 1680 - 1650 (Strong) | 1680 - 1650 (Weak) | Tertiary Amide |

| C=C / C=N Stretch | 1620 - 1450 | 1620 - 1450 (Strong) | Quinoxaline Ring |

| C-N Stretch | 1400 - 1200 | 1400 - 1200 | Amide & Aryl-N |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For derivatives of this compound that form suitable single crystals, this technique can unequivocally confirm the molecular structure predicted by spectroscopic methods. nih.goviucr.org

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Description |

| Crystal System | Dependent on packing (e.g., Monoclinic, Orthorhombic) |

| Space Group | Describes the symmetry of the unit cell |

| Bond Lengths (Å) | e.g., C=O (~1.24 Å), C-N (amide, ~1.35 Å), C=N (ring, ~1.32 Å) |

| Bond Angles (°) | e.g., O=C-N (~122°), C-N-C (amide, ~120°) |

| Intermolecular Forces | π-π stacking, C-H···O interactions |

Structure Activity Relationship Sar Investigations of N Methyl N Quinoxalin 6 Yl Acetamide Analogues

Impact of Substitutions on the Quinoxaline (B1680401) Core on Biological Activity Profiles

The biological activity of quinoxaline-based compounds is highly sensitive to the nature and position of substituents on the bicyclic core. Variations at the R1, R2, and other positions of the quinoxaline ring can dramatically alter the potency and selectivity of these molecules.

Research into 2,3-substituted quinoxalin-6-amine analogs has revealed that substitutions at these positions are crucial for antiproliferative activity. nih.gov A focused library exploring variations at the 2, 3, and 6-positions showed that different functional groups significantly influence the biological outcome. nih.gov For instance, the introduction of methyl, furan (B31954), thiophene, or phenyl groups at the R1 position, combined with acetyl, phenylurea, or tolylsulfonamide groups at the 6-position, produced a range of activities. nih.gov Notably, compounds incorporating a furan moiety consistently demonstrated activity across several series. nih.gov

The electronic properties of substituents also play a pivotal role. Studies on quinoxaline sulfonamide derivatives have shown that the presence of electron-donating groups on the scaffold can positively contribute to antibacterial activity. mdpi.com Conversely, in other series, compounds bearing electron-withdrawing groups (EWGs) exhibited the highest activity compared to those with electron-donating groups (EDGs). mdpi.com Further SAR studies on quinoxaline 1,4-dioxide derivatives indicated that for anti-TB activity, the presence of a chloro, methyl, or methoxy (B1213986) group at the 7-position of the benzene (B151609) moiety leads to lower minimum inhibitory concentration (MIC) values. frontiersin.org

The following table summarizes the observed impact of various substitutions on the quinoxaline core.

| Position of Substitution | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 2, 3 | Furan | Consistently active in antiproliferative assays. | nih.gov |

| General (Sulfonamides) | Electron-Donating Groups (EDGs) | Increased antibacterial activity in some series. | mdpi.com |

| General (Sulfonamides) | Electron-Withdrawing Groups (EWGs) | Highest antibacterial activity in other series. | mdpi.com |

| 6 | Tolylsulfonamide | Found to be unsuitable for growth inhibitory activity. | nih.gov |

| 7 | Chloro, Methyl, Methoxy | Reduced MIC values in anti-TB activity for quinoxaline 1,4-dioxides. | frontiersin.org |

Role of the N-methyl and Acetamide (B32628) Moieties in Modulating Activity

The N-methyl and acetamide moieties attached to the 6-position of the quinoxaline ring are critical for modulating the compound's biological profile. These groups can influence solubility, membrane permeability, and binding interactions with target macromolecules.

The acetamide group provides a key hydrogen bond acceptor (the carbonyl oxygen) and, in the case of a secondary amide, a hydrogen bond donor (the N-H proton). This functionality is crucial for establishing interactions within protein binding sites. In related heterocyclic systems, such as quinazolines, the acetamide moiety has been identified as a critical component for potent receptor antagonism. nih.gov Studies on quinoxaline derivatives where the acetamide is part of a larger peptidomimetic side chain have highlighted the significance of this feature for achieving potent anticancer activity. nih.govacs.org The modification of the acetamide group, for instance by creating N-aryl-2-(thio)acetamide structures, has been explored to develop agents with antiviral properties. nih.gov

The N-methyl group plays a significant role by influencing the conformational preference of the acetamide side chain. It can sterically hinder rotation around the C-N amide bond, favoring either a cis or trans conformation. This conformational lock can be crucial for pre-organizing the molecule into a bioactive conformation that fits optimally into a target's binding pocket. Furthermore, the methyl group increases the lipophilicity of the compound, which can affect its pharmacokinetic properties.

| Moiety | Key Feature | Potential Role in Modulating Activity | Reference |

|---|---|---|---|

| Acetamide | Carbonyl oxygen (H-bond acceptor) | Forms critical hydrogen bonds with target proteins. | nih.gov |

| Acetamide | Peptidomimetic character | Important for anticancer activity by mimicking peptide structures. | nih.govacs.org |

| N-methyl | Steric bulk | Influences cis/trans conformational preference of the amide bond. | nih.gov |

| N-methyl | Lipophilicity | Affects pharmacokinetic properties like cell permeability. | nih.gov |

Influence of Linker Chemistry and Scaffold Hybridization on SAR

Molecular hybridization, which involves combining the quinoxaline scaffold with other pharmacologically active moieties through various linkers, is a powerful strategy to develop novel compounds with enhanced or new biological activities. researchgate.net The nature, length, and flexibility of the linker are critical determinants of the resulting SAR.

SAR studies have targeted the impact of linker length and the nature of distal moieties attached to the quinoxaline core. acs.org For example, modifying an amide linker to a methylenehydrazine or ethylidenehydrazine (B14726149) linker in quinoxaline-based histone deacetylase (HDAC) inhibitors was a key design element. nih.gov This alteration changes the spacing and geometry between the quinoxaline core and the terminal hydrophobic group, influencing how the molecule fits into the target enzyme. nih.gov

The strategy of hybridizing the quinoxaline scaffold with other heterocyclic rings such as triazole, thiazole, or oxadiazole has yielded promising results. researchgate.netacs.org A series of quinoxaline-triazole hybrids demonstrated a distinctive pattern of anticancer activity, which was dependent on the nature and size of the substitutions. acs.org Similarly, the development of thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids showcases how combining different scaffolds can lead to potent antiviral agents. nih.gov These hybrid molecules can potentially interact with multiple biological targets or engage in additional binding interactions within a single target site, leading to improved potency.

| Strategy | Example Modification | Purpose / Observed Effect | Reference |

|---|---|---|---|

| Linker Modification | Amide linker modified to methylenehydrazine. | Alters spacing and geometry for improved fit in HDAC enzymes. | nih.gov |

| Linker Modification | Variation of N1-alkyl chain length. | Searches for the critical distance between quinoxaline and bioactive moieties. | acs.org |

| Scaffold Hybridization | Quinoxaline-triazole hybrids. | Produced compounds with potent and selective anticancer activity. | acs.org |

| Scaffold Hybridization | Quinoxaline hybrids with thiazole, oxadiazole, pyrazole. | Explores novel therapeutic abilities against different biological targets. | researchgate.net |

Conformational Preferences and Their Correlation with Activity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For N-methyl-N-(quinoxalin-6-yl)acetamide analogues, the conformational preference of the N-methyl acetamide side chain relative to the quinoxaline ring system is a key factor influencing activity.

Molecular modeling studies on quinoxaline derivatives have shown that these compounds are good binders to their targets and can selectively inhibit enzymes by stabilizing specific conformations. nih.govacs.org The docked poses of active quinoxaline derivatives often reveal a common pattern of interaction within the binding pocket, defined by specific residues. researchgate.net This suggests that a particular conformation is required to achieve the optimal interactions, such as hydrogen bonds and hydrophobic contacts, necessary for high-affinity binding and subsequent biological activity. Therefore, understanding and controlling the conformational preferences of this compound analogues is a crucial aspect of designing more potent and selective agents.

Mechanistic Investigations of Biological Interactions of Quinoxaline Acetamide Derivatives in Vitro and Molecular Level

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking has been a pivotal tool in understanding the binding modes of quinoxaline-acetamide derivatives with their biological targets. These computational studies have helped to identify key binding pockets and the nature of the interactions that stabilize the ligand-protein complexes.

Studies on various quinoxaline (B1680401) derivatives have consistently shown their ability to fit into specific binding pockets of enzymes and receptors. For instance, in the case of human thymidylate synthase (hTS), a target for anticancer drugs, molecular modeling has been used to understand the structure-activity relationship of quinoxaline derivatives. These studies have been instrumental in identifying key residues for homodimer binding, which could be exploited for further optimization and development of these compounds as selective enzyme inhibitors. acs.org

In the context of kinases, which are common targets for quinoxaline derivatives, the binding pocket is often the ATP-binding site. The planar quinoxaline scaffold is well-suited to occupy the adenine-binding region, forming interactions with key residues in the hinge region of the kinase domain.

For viral proteases, such as the SARS-CoV-2 main protease (Mpro), the binding pocket is a well-defined active site cleft. nih.govsemanticscholar.org The catalytic dyad, typically composed of cysteine and histidine residues, is a key feature of this pocket. mdpi.com Quinoxaline derivatives can be designed to interact with these catalytic residues and other amino acids within the active site to inhibit the protease's function. researchgate.net

The stability of the ligand-protein complex is determined by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. The acetamide (B32628) moiety in quinoxaline-acetamide derivatives is a key contributor to hydrogen bonding. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming interactions with backbone and side-chain residues of the protein target. nih.govresearchgate.net

For example, crystal structure analysis of a related compound, 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide, revealed the formation of N—H⋯O and C—H⋯O hydrogen bonds that create chains of molecules. nih.govresearchgate.net Similarly, in N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide, intramolecular hydrogen bonding plays a crucial role in determining the molecule's conformation. nih.gov

The quinoxaline ring itself, being an aromatic system, is prone to hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. vulcanchem.com These interactions are critical for the proper orientation and anchoring of the ligand in the active site. In some derivatives, the presence of a phenyl substituent enhances lipophilicity, which can improve membrane permeability and contribute to hydrophobic interactions within the binding site. vulcanchem.com

Enzyme Inhibition Mechanisms (In Vitro)

In vitro enzyme assays have confirmed the inhibitory potential of quinoxaline-acetamide derivatives against several classes of enzymes, particularly kinases and proteases.

Quinoxaline derivatives are recognized as a versatile scaffold for the development of kinase inhibitors. ekb.eg They often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins. ekb.eg This mechanism is central to their anticancer properties, as kinases are frequently overactive in cancer cells. nih.gov

Several studies have demonstrated the potent inhibitory activity of quinoxaline derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govresearchgate.netresearchgate.net For example, a new series of 3-methylquinoxaline-based derivatives showed significant antiproliferative effects, with the most potent compound exhibiting a VEGFR-2 inhibitory IC50 value of 2.7 nM. nih.govresearchgate.net Molecular docking studies of these compounds have further elucidated their binding modes within the VEGFR-2 active site. nih.gov

Similarly, quinoxaline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies on certain quinoxaline derivatives have shown strong binding to the EGFR protein, with the in silico energy calculations correlating well with the experimentally determined IC50 values. nih.gov The general applicability of the quinoxaline scaffold extends to other kinases like c-Met and Cyclin-Dependent Kinases (CDKs), making it a privileged structure in kinase inhibitor design. acs.org

| Compound Class | Target Kinase | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 3-Methylquinoxaline-based derivatives | VEGFR-2 | 2.7 nM (most potent compound) | nih.govresearchgate.net |

| Quinoxaline derivatives | EGFR | IC50 values ranging from 3.48 ± 1.32 to 19.86 ± 2.69 µM | nih.gov |

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govsemanticscholar.orgnih.gov The active site of Mpro contains a catalytic dyad of Cys145 and His41, which is essential for its proteolytic activity. mdpi.com Quinoxaline derivatives have been explored as potential inhibitors of this enzyme. researchgate.net Molecular docking studies of a novel quinoxaline derivative, N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NMPOQA), showed a low binding affinity of -6.9 kcal/mol with the SARS-CoV-2 main protease (PDB ID: 6M03), suggesting its potential as an anti-COVID-19 candidate. researchgate.net

The mechanism of inhibition can be either covalent or non-covalent. researchgate.net While covalent inhibitors form a bond with the catalytic cysteine, non-covalent inhibitors bind to the active site through a network of hydrogen bonds and hydrophobic interactions, preventing the substrate from accessing the catalytic machinery. researchgate.net

Receptor Binding Studies (In Vitro)

Beyond enzymes, quinoxaline derivatives have also been investigated for their ability to bind to various receptors. For instance, N,N-disubstituted pyrazolopyrimidine acetamides, which share the acetamide moiety, have been shown to have a high affinity for the 18 kDa translocator protein (TSPO). mdpi.com One of the synthesized ligands, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide, displayed a remarkable binding affinity with a Ki of 60 pM. mdpi.com

In the context of neurotransmitter receptors, quinoxaline-2,3-diones have been studied as antagonists for kainate receptors, a type of ionotropic glutamate receptor. nih.govresearchgate.net Molecular modeling and docking studies have been employed to understand the structure-activity relationships and the impact of substituents on the ability to form protein-ligand interactions. nih.govresearchgate.net These studies highlight the versatility of the quinoxaline scaffold in targeting a diverse range of biological receptors.

Cell-Based Mechanistic Studies (In Vitro) of Quinoxaline Derivatives

While specific data for N-methyl-N-(quinoxalin-6-yl)acetamide is unavailable, broader studies on quinoxaline analogs provide insights into their potential biological activities.

Cell Cycle Analysis

Various quinoxaline derivatives have been shown to interfere with cell cycle progression in cancer cell lines. Mechanistic studies have revealed that certain 2-substituted-quinoxaline analogs can induce cell cycle arrest at the G1 and G2/M transitions. nih.gov For instance, some derivatives have demonstrated the ability to halt cell proliferation by arresting cells in the G2/M phase, a crucial checkpoint for cell division. rsc.orgscispace.comrsc.org This effect is often a precursor to apoptotic cell death.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. semanticscholar.org Quinoxaline derivatives have been noted for their pro-apoptotic effects in various cancer cells. acs.orgnih.gov The pathways involved often include the activation of key executioner enzymes called caspases, such as caspase-3 and caspase-9. semanticscholar.org Furthermore, these compounds can modulate the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. semanticscholar.org Some quinoxaline-containing peptides have been observed to induce apoptosis through the mitochondrial pathway, triggered by metabolic stress. nih.gov

Antiviral Mechanisms (e.g., RNA binding inhibition, replication inhibition)

The quinoxaline scaffold is a component of several compounds investigated for antiviral properties. nih.gov The mechanisms of action for quinoxaline derivatives against viruses can be diverse. One potential strategy involves targeting and inhibiting viral proteins essential for replication. For example, due to their chemical structure, some quinoxaline derivatives are considered candidates for combating influenza viruses by potentially targeting the NS1 protein, which would block viral replication. nih.gov Other derivatives have been studied for their ability to inhibit reverse transcriptase, an enzyme crucial for the life cycle of retroviruses like HIV. nih.gov

Antimicrobial Mechanisms (e.g., inhibition of bacterial proteins)

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.gov Studies on new derivatives of 6-methyl-quinoxaline have shown activity against Gram-positive bacteria and the fungus Candida albicans. nih.gov While the precise mechanisms are often compound-specific, they are generally thought to involve the inhibition of essential bacterial enzymes or other cellular processes. The core quinoxaline structure is a versatile scaffold used in the development of new antimicrobial agents. nih.gov

Medicinal Chemistry Insights and Future Directions in N Methyl N Quinoxalin 6 Yl Acetamide Research

Design Principles for Enhanced Biological Activity

The biological activity of quinoxaline-acetamide derivatives is highly dependent on their structural features. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity for various biological targets. wisdomlib.orgnih.gov

Key design principles revolve around modifications at three main positions: the quinoxaline (B1680401) ring, the acetamide (B32628) linker, and the terminal substituents.

Quinoxaline Ring Substitutions: The electronic properties and steric bulk of substituents on the quinoxaline core significantly influence biological activity. The introduction of electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) can modulate the compound's interaction with its target. mdpi.com SAR studies on various quinoxaline derivatives have shown that the position and nature of these substituents can drastically alter efficacy. For instance, in some anticancer quinoxalines, an unsubstituted aromatic ring was associated with higher activity, while in others, a chloro- group enhanced potency more than a bromo- or methyl- group. mdpi.com

The Acetamide Linker: The acetamide group itself is a key structural component. Its length, rigidity, and hydrogen-bonding capacity can be critical for target engagement. researchgate.net Modifications to this linker, such as replacing it with other functionalities like hydrazone, have been explored to alter the pharmacological profile of quinoxaline compounds. researchgate.net For acetamide derivatives, the orientation and conformation dictated by the linker are vital for fitting into the binding pockets of target proteins.

Table 1: Structure-Activity Relationship (SAR) Insights for Quinoxaline Derivatives

| Molecular Scaffold Modification | Observation | Potential Impact on Activity | Reference(s) |

| Quinoxaline Ring | Substitution with electron-withdrawing groups (e.g., Cl) vs. electron-donating groups (e.g., OCH₃). | Can increase or decrease activity depending on the specific biological target and binding site interactions. mdpi.com | mdpi.com |

| Linker Moiety | Altering the linker between the quinoxaline core and other functional groups (e.g., acetamide vs. hydrazone). | Affects molecular flexibility, conformation, and hydrogen bonding potential, thereby influencing target binding. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Terminal Groups | Introduction of bulky or lipophilic groups (e.g., benzyl, phenyl). | Can enhance binding affinity through hydrophobic interactions and improve cell permeability. nih.govnih.gov | nih.govnih.gov |

| Positional Isomerism | Changing the substitution position on the quinoxaline ring. | Significantly alters the electronic distribution and steric profile, leading to varied biological responses. mdpi.com | mdpi.com |

Challenges and Opportunities in Quinoxaline-Acetamide Research

Despite the therapeutic promise of the quinoxaline scaffold, research and development in this area face several challenges.

Challenges:

Synthesis: The synthesis of specifically substituted quinoxaline derivatives can be complex, sometimes requiring multi-step processes with low to moderate yields. mtieat.org Developing efficient, cost-effective, and environmentally friendly synthetic routes remains an ongoing challenge. mtieat.orgresearchgate.net

Solubility and Bioavailability: Like many heterocyclic compounds, some quinoxaline derivatives suffer from low aqueous solubility, which can hinder their absorption and limit their bioavailability, thereby affecting their therapeutic efficacy. mdpi.com

Resistance Mechanisms: In the context of antimicrobial and anticancer applications, the emergence of drug resistance is a significant hurdle. nih.govontosight.ai Pathogens and cancer cells can develop mechanisms to evade the effects of quinoxaline-based drugs, necessitating the continuous development of novel analogs that can overcome these resistance pathways. nih.gov

Opportunities:

Broad Therapeutic Spectrum: The quinoxaline nucleus is a versatile scaffold that has demonstrated a wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects. wisdomlib.orgontosight.airesearchgate.net This versatility provides a vast opportunity to develop N-methyl-N-(quinoxalin-6-yl)acetamide analogs for various diseases.

Chemical Tractability: The quinoxaline structure is amenable to chemical modification at multiple positions. mtieat.orgnih.gov This allows for extensive SAR studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties to create optimized drug candidates with improved potency and reduced toxicity. wisdomlib.org

Novel Mechanisms of Action: Quinoxaline derivatives can interact with a variety of biological targets, including enzymes like kinases and topoisomerases, as well as DNA. tandfonline.comacs.org This offers the opportunity to discover compounds with novel mechanisms of action, which is particularly valuable for treating diseases that have become resistant to existing therapies.

Unexplored Biological Targets and Therapeutic Avenues

The diverse biological activities reported for quinoxaline derivatives suggest that the therapeutic potential of compounds like this compound is not yet fully realized. researchgate.nettandfonline.com

Kinase Inhibition: Many quinoxaline derivatives have been investigated as kinase inhibitors for cancer therapy. tandfonline.com However, with over 500 kinases in the human kinome, a large number remain unexplored as potential targets for this class of compounds. Future research could focus on screening this compound analogs against a broader panel of kinases implicated in various cancers and inflammatory diseases.

Antiviral Applications: While some quinoxaline moieties are components of antiviral drugs like Glecaprevir, their potential against a wider range of viruses, particularly emerging respiratory pathogens, is an area ripe for investigation. rsc.org The adaptability of the quinoxaline scaffold could be leveraged to design specific inhibitors of viral enzymes, such as proteases and polymerases, which are critical for viral replication. rsc.org

Neurodegenerative Diseases: Some quinoxaline compounds have shown anticonvulsant and neuroprotective effects. wisdomlib.orgresearchgate.net This opens up the possibility of exploring this compound derivatives for therapeutic applications in neurodegenerative disorders such as Alzheimer's or Parkinson's disease, potentially by targeting pathways involved in neuronal cell death or protein aggregation.

Parasitic Infections: Quinoxaline 1,4-dioxides have shown promise in treating parasitic infections like malaria and leishmaniasis. mdpi.com This suggests that the core quinoxaline scaffold could be optimized to develop new anti-parasitic agents, an area of significant unmet medical need.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has revolutionized modern drug discovery, and this integration is vital for advancing research on this compound. jddhs.com

Computational Design and Screening: In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are powerful tools for rational drug design. jddhs.comfrontiersin.org These methods can predict how different quinoxaline-acetamide analogs will bind to specific biological targets, helping to prioritize the synthesis of compounds with the highest potential for activity. nih.govrsc.org Virtual screening of large chemical libraries can rapidly identify novel quinoxaline-based hits for further development. rsc.org

Experimental Validation: Computational predictions must be validated through rigorous experimental testing. High-throughput screening (HTS) allows for the rapid evaluation of many compounds in vitro. jddhs.com Once promising candidates are identified, their biological activity can be confirmed and characterized using a range of biochemical and cell-based assays. jddhs.com

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed, three-dimensional structures of quinoxaline-acetamide derivatives bound to their biological targets. jddhs.com This information is invaluable for understanding the molecular basis of their activity and for guiding further structure-based drug design efforts to improve potency and selectivity. jddhs.com

The iterative cycle of computational design, chemical synthesis, and experimental validation provides a powerful and efficient pathway for optimizing lead compounds and accelerating the development of new quinoxaline-acetamide-based therapeutics. jddhs.comfrontiersin.org

Q & A

Q. What are the key structural features of N-methyl-N-(quinoxalin-6-yl)acetamide, and how do they influence its reactivity?

The compound’s quinoxaline core and acetamide substituent define its reactivity. The quinoxaline ring provides π-conjugation and hydrogen-bonding sites, while the methyl group on the acetamide moiety enhances lipophilicity. Crystallographic studies (e.g., bond lengths and angles) confirm planarity of the quinoxaline system, facilitating interactions with biological targets like enzymes or DNA . Reactivity is further modulated by electron-withdrawing/donating effects of substituents, influencing nucleophilic attack or electrophilic substitution .

Q. What synthetic routes are commonly employed to synthesize this compound?

Synthesis typically involves:

- Amidation : Reacting quinoxalin-6-amine with methyl acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Multi-step protocols : Starting from nitroquinoxaline precursors, followed by reduction and acetylation. Critical conditions include inert atmosphere (N₂/Ar), solvent choice (e.g., DMF or THF), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl group at δ 2.1–2.3 ppm, quinoxaline protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 216.24) .

- X-ray crystallography : Resolves bond angles and crystal packing, essential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the quinoxaline core contribute to biological activity, particularly in enzyme inhibition?

The quinoxaline system’s planar structure allows intercalation with DNA or binding to enzyme active sites. For example, studies on similar derivatives show inhibition of topoisomerase II (via stabilization of DNA-enzyme complexes) and tyrosine kinases (via competitive binding to ATP pockets). Methyl substitution on the acetamide group enhances membrane permeability, critical for intracellular target engagement .

Q. What strategies resolve contradictions in biological activity data across studies of derivatives?

- Dose-response standardization : Ensure consistent molar concentrations in assays (e.g., IC₅₀ values vary due to solvent effects).

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to confirm static vs. bactericidal effects .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .

Q. What methodological considerations are critical when designing in vitro antimicrobial assays for this compound?

- Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens to evaluate spectrum.

- Solubility controls : Use DMSO ≤1% to avoid cytotoxicity artifacts.

- Checkerboard assays : Test synergy with β-lactams or fluoroquinolones to identify combinatory effects .

Q. How can computational modeling predict binding affinity to target proteins?

- Molecular docking (AutoDock/Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase).

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.

- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data .

Q. What challenges exist in optimizing pharmacokinetic properties without compromising efficacy?

- Bioavailability : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility but monitor SAR trade-offs.

- CYP450 inhibition : Screen for isoform-specific interactions (e.g., CYP3A4) to mitigate drug-drug interactions.

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.